![molecular formula C6H10ClN3O2 B1420212 methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 6647-89-8](/img/structure/B1420212.png)
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Overview
Description
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, also known as MPAH, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 194.63 g/mol, and is soluble in water and methanol. MPAH has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a probe in biochemical and physiological studies.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have a wide range of applications in medicinal chemistry and drug discovery . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are often used due to their various biological activities .
Coordination Chemistry
Pyrazoles also have applications in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used as building blocks for the synthesis of various organometallic compounds .
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They are used in the synthesis of a wide range of bioactive compounds with potential therapeutic applications .
Antileishmanial and Antimalarial Activities
Specific pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Anti-inflammatory Activity
New pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
Molecular Docking Studies
Molecular docking studies have been conducted on pyrazole derivatives to justify their potent in vitro antipromastigote activity . These studies provide insights into the interactions between these compounds and their target proteins .
properties
IUPAC Name |
methyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOVVLLUZBQJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride | |
CAS RN |
6647-89-8 | |
Record name | methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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